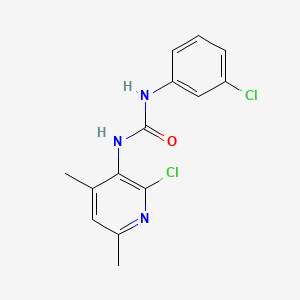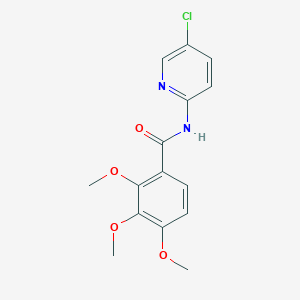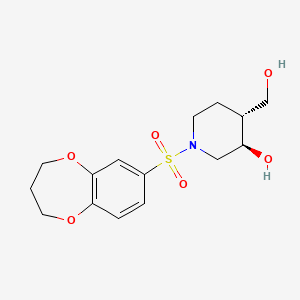
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea, also known as CDU, is a synthetic compound that has shown promising results in scientific research applications. It belongs to the class of urea herbicides and is used as a selective herbicide in agriculture. The purpose of
作用機序
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea inhibits the activity of photosystem II in plants, which is responsible for converting light energy into chemical energy. This leads to a disruption in the photosynthesis process, ultimately resulting in the death of the plant. In cancer cells, this compound inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in mammals and is rapidly metabolized and excreted from the body. It does not accumulate in tissues and has no known adverse effects on human health.
実験室実験の利点と制限
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea is a highly selective herbicide and has been shown to be effective against a wide range of weeds. It is also relatively easy to synthesize and has low toxicity in mammals. However, this compound has limited solubility in water, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several potential future directions for N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea research. One area of interest is the development of new this compound analogs with improved herbicidal properties. Another potential direction is the use of this compound in combination with other herbicides to increase its effectiveness. Additionally, this compound may have potential applications in other areas, such as the treatment of other diseases besides cancer. Further research is needed to fully explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research applications. It is a selective herbicide that works by inhibiting the photosynthesis process in plants and has also been studied for its potential use in cancer treatment. This compound has low toxicity in mammals and is rapidly metabolized and excreted from the body. While this compound has some limitations, it has several potential future directions for research.
合成法
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea is synthesized by reacting 3-chloroaniline with 2-chloro-4,6-dimethylpyridine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with phosgene to form this compound.
科学的研究の応用
N-(2-chloro-4,6-dimethylpyridin-3-yl)-N'-(3-chlorophenyl)urea has been extensively studied for its herbicidal properties and has shown to be effective against a wide range of weeds. It works by inhibiting the photosynthesis process in plants, leading to their death. This compound has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
1-(2-chloro-4,6-dimethylpyridin-3-yl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O/c1-8-6-9(2)17-13(16)12(8)19-14(20)18-11-5-3-4-10(15)7-11/h3-7H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQVGBUFJQWYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1NC(=O)NC2=CC(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5437150.png)
![2-{[4-allyl-5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5437155.png)
![3-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5437162.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5437172.png)
![N-(2-ethoxyphenyl)-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B5437192.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5437208.png)

![(3S*,4S*)-1-[(7-chloro-4-hydroxyquinolin-3-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5437234.png)
![2-[4-(2,3-dihydro-1-benzofuran-7-ylcarbonyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B5437239.png)
![methyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5437252.png)
![N-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)acetamide](/img/structure/B5437257.png)
![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)propan-2-ol](/img/structure/B5437263.png)